
(4-(3,5-Dimethoxyphenoxy)phenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(3,5-Dimethoxyphenoxy)phenyl)methanamine: is a chemical compound with the molecular formula C15H17NO3 It is known for its unique structure, which includes a methanamine group attached to a phenyl ring that is further substituted with a 3,5-dimethoxyphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(3,5-Dimethoxyphenoxy)phenyl)methanamine typically involves the reaction of 3,5-dimethoxyphenol with a suitable phenylmethanamine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further applications.
Chemical Reactions Analysis
Types of Reactions: (4-(3,5-Dimethoxyphenoxy)phenyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The methanamine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce different amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, (4-(3,5-Dimethoxyphenoxy)phenyl)methanamine is used as a building block for the synthesis of more complex molecules. It can be employed in the development of new materials and catalysts.
Medicine: In medicine, this compound could be explored for its pharmacological properties, including its potential as a therapeutic agent.
Industry: Industrially, the compound can be used in the production of specialty chemicals and intermediates for various applications.
Mechanism of Action
The mechanism of action of (4-(3,5-Dimethoxyphenoxy)phenyl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The pathways involved may include signal transduction and metabolic processes, depending on the specific application.
Comparison with Similar Compounds
- (4-(3,5-Dimethoxyphenoxy)phenyl)ethanamine
- (4-(3,5-Dimethoxyphenoxy)phenyl)propanamine
- (4-(3,5-Dimethoxyphenoxy)phenyl)butanamine
Comparison: Compared to these similar compounds, (4-(3,5-Dimethoxyphenoxy)phenyl)methanamine is unique due to its specific structure and reactivity
Properties
Molecular Formula |
C15H17NO3 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
[4-(3,5-dimethoxyphenoxy)phenyl]methanamine |
InChI |
InChI=1S/C15H17NO3/c1-17-13-7-14(18-2)9-15(8-13)19-12-5-3-11(10-16)4-6-12/h3-9H,10,16H2,1-2H3 |
InChI Key |
KPYDFRSZSYCQKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)OC2=CC=C(C=C2)CN)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{1-[(2R,3R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3,4-dihydroxyoxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}benzamide](/img/structure/B13651065.png)
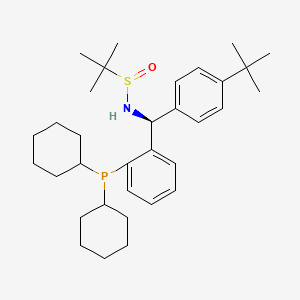
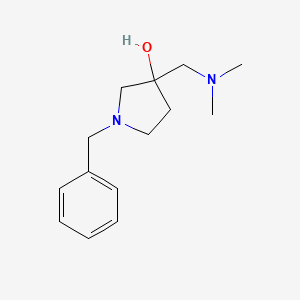
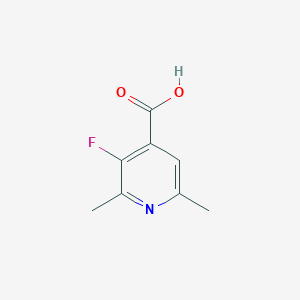
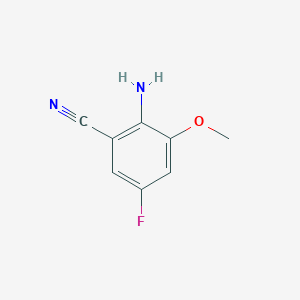
![1'-(tert-Butoxycarbonyl)-4-fluoro-1-methyl-2-oxospiro[indoline-3,4'-piperidine]-6-carboxylic acid](/img/structure/B13651096.png)
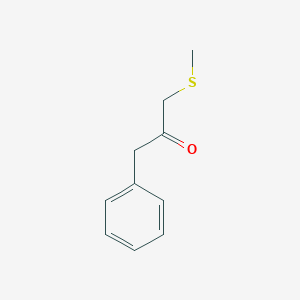
![7-Bromo-2-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13651102.png)
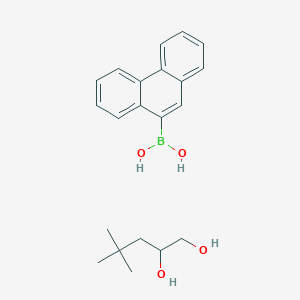
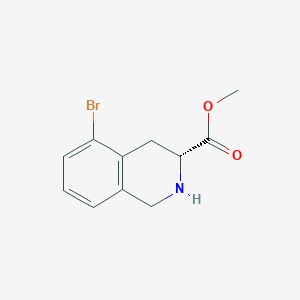
![3-([1,1'-Biphenyl]-3-yl)-9H-carbazole](/img/structure/B13651151.png)


